molecular formula C19H19NO2S2 B6426992 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide CAS No. 2327592-75-4

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide

Cat. No. B6426992
CAS RN: 2327592-75-4
M. Wt: 357.5 g/mol
InChI Key: GAZJGGPWPATUKM-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide (NBT-HBA) is a small molecule that has recently been studied for its potential applications in various areas of scientific research. NBT-HBA is a derivative of the widely-studied benzothiophene, and has a number of unique properties that make it a promising candidate for use in laboratory experiments.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide has been studied for its potential applications in various areas of scientific research, including biochemistry, biophysics, and drug design. It has been found to be a useful tool for studying the structure and function of proteins, as well as for elucidating the mechanisms of action of various drugs. In addition, this compound has been used to study the structure and function of other biological macromolecules, such as DNA and RNA.

Mechanism of Action

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide has been found to interact with proteins and other macromolecules in a number of ways. It has been found to bind to the active sites of proteins, inhibiting their activity. It has also been found to interact with other macromolecules, such as DNA and RNA, by binding to their bases. In addition, this compound has been found to interact with lipids, altering their structure and function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and to interfere with the binding of certain drugs to their target proteins. In addition, this compound has been found to alter the structure and function of lipids, and to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of solvents. In addition, this compound is non-toxic and has a low cost. However, this compound is relatively insoluble in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide has a number of potential applications in scientific research. It could be used to further elucidate the mechanisms of action of various drugs, and to study the structure and function of proteins, DNA, and RNA. In addition, this compound could be used to study the structure and function of lipids, and to develop new drugs and drug delivery systems. Furthermore, this compound could be used to study the effects of environmental pollutants on biological systems. Finally, this compound could be used to study the effects of genetic mutations on biological systems.

Synthesis Methods

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is synthesized by the reaction of benzothiophene-3-carbaldehyde with ethyl 2-(benzylsulfanyl)acetate in the presence of a base catalyst. The reaction is performed in a solvent such as ethanol, and yields this compound in high yields. This method has been found to be simple, efficient, and cost-effective.

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c21-17(16-12-24-18-9-5-4-8-15(16)18)10-20-19(22)13-23-11-14-6-2-1-3-7-14/h1-9,12,17,21H,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZJGGPWPATUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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